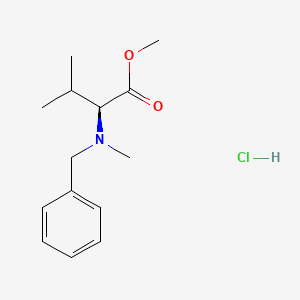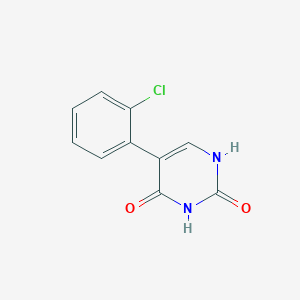
(R)-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate is a synthetic organic compound that features a trifluoromethyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Amidation Reaction: The trifluoroacetamido group can be introduced through an amidation reaction using trifluoroacetic anhydride and an amine.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The trifluoroacetamido group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield indole-2,3-dione derivatives, while reduction of the trifluoroacetamido group would yield the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or protein-ligand interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets.
Medicine
In medicine, ®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate could be investigated for its potential therapeutic properties. Compounds with indole moieties are often explored for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound may find applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a versatile intermediate for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its molecular target.
Comparación Con Compuestos Similares
Similar Compounds
®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate: can be compared to other indole derivatives such as indole-3-acetic acid and indole-3-carbinol.
Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine share the trifluoromethyl group.
Uniqueness
The uniqueness of ®-methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate lies in its combination of an indole moiety and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Propiedades
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O3/c1-25-11(24)12(14(18,19)20,22-10(23)13(15,16)17)8-6-21-9-5-3-2-4-7(8)9/h2-6,21H,1H3,(H,22,23)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBAOWHPQWGIB-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328194.png)





![METHYL N-[(BENZYLOXY)CARBONYL]-3,3,3,-TRIFLUORO-2-(2-FURYL)ALANINATE](/img/structure/B6328246.png)

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)





